N,N'-(4,6-Diamino-1,3-phenylene)dibenzenesulfonamide
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Overview
Description
N,N’-(4,6-Diamino-1,3-phenylene)dibenzenesulfonamide is a chemical compound characterized by its aromatic structure and the presence of both amine and sulfonamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4,6-Diamino-1,3-phenylene)dibenzenesulfonamide typically involves the reaction of 4,6-diamino-1,3-phenylenediamine with benzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonamide bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N’-(4,6-Diamino-1,3-phenylene)dibenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N,N’-(4,6-Diamino-1,3-phenylene)dibenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-(4,6-Diamino-1,3-phenylene)dibenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide groups play a crucial role in these interactions, often forming hydrogen bonds with the target molecules .
Comparison with Similar Compounds
Similar Compounds
N,N’-(4,6-Dinitro-1,3-phenylene)dinitramide: Known for its high density and energetic properties.
Benzenesulfonamide: A simpler compound with similar functional groups but lacking the aromatic amine structure.
Uniqueness
N,N’-(4,6-Diamino-1,3-phenylene)dibenzenesulfonamide is unique due to its combination of amine and sulfonamide groups on an aromatic ring, providing a versatile platform for various chemical modifications and applications .
Properties
CAS No. |
60543-95-5 |
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Molecular Formula |
C18H18N4O4S2 |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[2,4-diamino-5-(benzenesulfonamido)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H18N4O4S2/c19-15-11-16(20)18(22-28(25,26)14-9-5-2-6-10-14)12-17(15)21-27(23,24)13-7-3-1-4-8-13/h1-12,21-22H,19-20H2 |
InChI Key |
VTWPESIOZSTNCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2N)N)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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